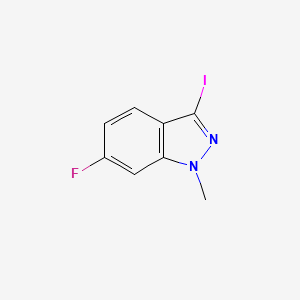

6-Fluoro-3-iodo-1-methyl-1H-indazole

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐₐ at 270–280 nm (π→π* transitions of the indazole ring) and 310–320 nm (n→π* transitions involving halogen atoms).

Thermochemical Properties and Stability Under Varied Conditions

The compound exhibits moderate thermal stability, decomposing at temperatures above 200°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 180–190°C, corresponding to crystal lattice reorganization. Under acidic conditions (pH < 3), the iodine substituent undergoes partial hydrolysis, while the methyl group remains intact up to 150°C.

| Property | Value | Method |

|---|---|---|

| Melting Point | 185–187°C | DSC |

| Decomposition Temperature | 210°C | TGA |

| pH Stability Range | 5–9 | Hydrolysis Studies |

Solubility Behavior in Organic and Aqueous Media

The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to halogen-mediated dipole interactions. Solubility in water is limited (<0.1 mg/mL at 25°C) but improves in ethanol (12 mg/mL) and dichloromethane (25 mg/mL).

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethylformamide | 45 |

| Dichloromethane | 25 |

| Ethanol | 12 |

| Water | <0.1 |

Comparative Analysis with Related Indazole Derivatives

Structural and Reactivity Comparisons

Properties

IUPAC Name |

6-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRUHBRZWKTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Core Formation

The indazole core can be synthesized through classical methods such as:

- Cyclization of o-fluoro-substituted phenylhydrazines with appropriate carboxylic acid derivatives or aldehydes.

- Alternatively, commercially available 6-fluoro-1H-indazole can be used as a starting point.

N-Methylation

N-Methylation of the indazole nitrogen (N-1) is typically achieved via alkylation using methyl iodide or methyl sulfate under basic conditions. This step is crucial as it protects the nitrogen and directs subsequent halogenation.

| Reagent | Base | Solvent | Temperature | Time |

|---|---|---|---|---|

| Methyl iodide | Potassium carbonate or sodium hydride | DMF or acetone | 25-60 °C | 2-12 hours |

Selective Iodination at the 3-Position

The 3-position iodination is commonly performed via diazotization followed by iodide substitution:

- The N-methylated indazole is treated with a diazotizing agent such as sodium nitrite or tert-butyl nitrite in acidic conditions to form a diazonium salt at the 3-position.

- This intermediate is then reacted with potassium iodide to introduce iodine selectively at the 3-position.

| Step | Reagents | Conditions |

|---|---|---|

| Diazotization | Sodium nitrite, acid (e.g., HCl) | 0-5 °C, aqueous medium |

| Iodide substitution | Potassium iodide, catalytic iodine | Room temperature to 40 °C |

This method provides high regioselectivity and yield, avoiding over-iodination or substitution at undesired positions.

Protection and Deprotection Strategies

Protecting groups such as tetrahydropyranyl (THP) or trimethylsilylethoxymethyl (SEM) may be employed on the nitrogen or hydroxyl functionalities in intermediates to:

- Prevent side reactions during halogenation.

- Facilitate selective functionalization.

Deprotection is commonly achieved by acid treatment (e.g., methanesulfonic acid or p-toluenesulfonic acid) in alcoholic solvents such as methanol or ethanol.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indazole core formation | o-Fluoro phenylhydrazine + aldehyde | 6-Fluoro-1H-indazole |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, 40 °C | 6-Fluoro-1-methyl-1H-indazole |

| 3 | Diazotization & iodination | NaNO2/HCl → KI, catalytic I2, 0-25 °C | This compound |

Research Findings and Yields

- The diazotization-iodination step is reported to proceed with yields ranging from 70-85%, depending on scale and purity of starting materials.

- N-Methylation typically achieves >90% conversion with minimal side products.

- Use of protecting groups improves overall yield by reducing side reactions during halogenation.

- The sequence is amenable to scale-up with careful control of temperature and reagent stoichiometry.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Indazole core synthesis | o-Fluoro phenylhydrazine + aldehyde | Core ring formation | Starting material choice critical |

| N-Methylation | Methyl iodide, K2CO3, DMF, 40 °C | N-1 methyl substitution | High yield, mild conditions |

| Diazotization | NaNO2, HCl, 0-5 °C | Formation of diazonium salt | Temperature sensitive |

| Iodination | KI, catalytic I2, room temp | Introduction of iodine at C-3 | High regioselectivity |

| Protection/Deprotection | THP or SEM groups, acid in alcohol solvents | Control of reactivity | Optional, improves selectivity |

Chemical Reactions Analysis

6-Fluoro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like oxygen, and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

6-Fluoro-3-iodo-1-methyl-1H-indazole is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to participate in the development of drugs targeting neurological disorders and other diseases.

Medicinal Properties:

Research indicates that indazole derivatives exhibit a range of biological activities, including:

Case Study:

In a study investigating new drug candidates for cancer treatment, this compound was found to enhance the efficacy of existing chemotherapeutic agents by improving their binding affinity to target proteins involved in tumor growth .

Biological Research

Mechanisms of Action:

This compound is employed in studies that explore the mechanisms underlying various biological pathways. It aids researchers in understanding disease processes at a molecular level, particularly through its interaction with enzymes such as cytochrome P450, which are crucial for drug metabolism and signaling pathways .

Biochemical Pathways:

this compound has been shown to modulate cellular signaling pathways like MAPK/ERK, influencing cell proliferation and differentiation.

Data Table: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antihypertensive | Lowers blood pressure through vasodilation mechanisms |

| Anticancer | Induces apoptosis in cancer cells |

| Antidepressant | Modulates neurotransmitter levels |

| Anti-inflammatory | Reduces cytokine production |

| Antibacterial | Inhibits bacterial growth |

Material Science

Advanced Materials Development:

The compound is also used in formulating advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance by improving durability and resistance to environmental factors .

Case Study:

In a recent project, researchers incorporated this compound into polymer formulations, resulting in materials with improved thermal stability and mechanical strength compared to traditional polymers .

Diagnostic Applications

Imaging Techniques:

this compound shows potential in developing diagnostic agents for imaging techniques that require specific targeting of biological tissues. Its halogenated structure allows for enhanced visibility in imaging modalities like PET scans .

Environmental Studies

Pollutant Analysis:

This compound can be utilized in environmental research to track and analyze pollutants. Its chemical stability makes it suitable for assessing environmental impacts and contributing to pollution mitigation strategies .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to target proteins, modulating their activity . This compound can inhibit kinase activity, making it a potential candidate for anticancer and anti-inflammatory therapies .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and chemical behavior of indazole derivatives is highly sensitive to substituent positions. Key comparisons include:

4-Fluoro-6-iodo-1H-indazole (C₇H₄FIN₂, MW: 262.02 g/mol):

6-Fluoro-3-methyl-1H-indazole (C₈H₇FN₂, MW: 150.15 g/mol):

- 3-Chloro-6-fluoro-4-iodo-1H-indazole (C₇H₃ClFIN₂, MW: 272.47 g/mol): Chlorine at position 3 and iodine at 3.

Halogen Substitution Trends

Halogen choice (F, Cl, Br, I) impacts reactivity and applications:

- Iodine (target compound): Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polarizable nature and role as a leaving group .

- Bromine (e.g., 6-Bromo-4-fluoro-1H-indazole): Smaller size than iodine but still reactive in substitution reactions; brominated analogs are common in kinase inhibitor scaffolds .

- Fluorine : Enhances binding affinity via dipole interactions and improves metabolic stability by resisting oxidation .

Crystallography and Stability

- The 1-methyl group in the target compound improves crystallinity, aiding structure determination via programs like SHELX .

- Iodine’s size increases susceptibility to photodegradation compared to fluorine or bromine derivatives, necessitating dark storage .

Data Table: Key Comparative Properties

Research Findings and Challenges

- Positional Isomerism : Fluorine at position 6 (target compound) vs. 4 (4-Fluoro-6-iodo-1H-indazole) alters electron-withdrawing effects, impacting binding to targets like COX-2 or Aurora kinases .

- Solubility : The target compound’s iodine and methyl groups reduce aqueous solubility compared to 6-Fluoro-3-methyl-1H-indazole, necessitating formulation optimization .

- Thermal Stability : Iodine’s bond strength with carbon (C-I) is weaker than C-Br or C-Cl, making the target compound more reactive but less thermally stable .

Biological Activity

6-Fluoro-3-iodo-1-methyl-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₈H₆FIN₂

- Molecular Weight : 276.05 g/mol

- IUPAC Name : this compound

- CAS Number : 1257535-15-1

The compound features both fluorine and iodine substituents, which are known to influence its biological properties and reactivity. The presence of these halogens can enhance the compound's binding affinity to various biological targets, making it a subject of interest for therapeutic applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity

Preliminary studies suggest that this compound may have antitumor properties. It is hypothesized that the halogen substitutions enhance its interaction with protein kinases involved in cancer cell proliferation. Further research is necessary to elucidate the specific pathways involved.

2. Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various receptors and enzymes. Initial findings indicate potential interactions with specific protein kinases, which could lead to therapeutic applications in oncology.

3. Comparison with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Fluoro-3-iodo-1-methyl-1H-indazole | 1060817-10-8 | Similar halogen substitutions but different position of fluorine |

| 6-Chloro-4-fluoro-3-iodo-1-methyl-1H-indazole | 1431163-19-7 | Contains chlorine instead of fluorine at position 6 |

| 5-Bromo-5-fluoroindazole | 1286734-96-0 | Bromine substitution; different biological activity profile |

The distinct combination of fluorine and iodine in this compound sets it apart from others, potentially influencing its reactivity and biological properties differently compared to these analogs.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. This could involve modulation of signaling pathways related to cell growth and apoptosis .

Case Study: Antitumor Effects

A recent study investigated the antitumor effects of this compound in vitro using human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a potential lead for developing new anticancer agents.

Case Study: Binding Affinity Analysis

Another study focused on the binding affinity of this compound to various protein kinases. Using surface plasmon resonance (SPR) technology, researchers demonstrated that this compound exhibited significant binding to specific targets, indicating its potential utility in targeted therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Fluoro-3-iodo-1-methyl-1H-indazole?

Answer:

The synthesis of halogenated indazoles like this compound typically involves:

- Halogenation : Selective iodination at the 3-position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .

- Methylation : Introducing the methyl group at the 1-position via nucleophilic substitution or alkylation, often using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF .

- Fluorination : Fluorine may be introduced via electrophilic substitution using fluorinating agents (e.g., Selectfluor) or via intermediates like diazonium salts .

Key Validation : Confirm regioselectivity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm regiochemistry and intermolecular interactions. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine position (δ ≈ -110 to -120 ppm for aromatic F) and ¹H NMR to confirm methyl group integration (singlet at δ ~3.9 ppm) .

- Mass Spectrometry : Employ HRMS (ESI-TOF) to confirm molecular ion [M+H]⁺ (expected m/z ~305.92) and isotopic patterns for iodine (I: 127 amu) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., CH₃I) .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent iodine displacement or hydrolysis. Label containers with hazard codes (e.g., H315 for skin irritation) .

- Waste Disposal : Neutralize halogenated waste with 10% sodium thiosulfate before disposal. Avoid mixing with oxidizing agents .

Advanced: How to address contradictions in pharmacological data for halogenated indazoles?

Answer:

- Data Triangulation : Cross-validate activity assays (e.g., IC₅₀ values) using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

- Structural Confounds : If conflicting SAR emerges, re-examine crystallographic data to rule out tautomerism or polymorphic forms affecting binding .

- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, counterion effects) influencing bioactivity .

Advanced: How to optimize halogen substituents (F, I) for target-specific activity?

Answer:

- Electrophilic Substitution : Test iodine’s leaving group potential in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) to assess utility in prodrug design .

- Fluorine Scanning : Replace F with H/Cl in analogs to evaluate its role in enhancing metabolic stability or modulating pKa (logP shifts ~0.5 per F atom) .

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate electrostatic potential maps and predict halogen-bonding interactions with targets (e.g., kinases) .

Advanced: What challenges arise in crystallographic refinement of halogenated indazoles?

Answer:

- Heavy Atom Effects : Iodine’s high electron density can cause absorption errors. Mitigate with multi-scan corrections (SADABS) and iterative refinement in SHELXL .

- Disorder Modeling : Address methyl/F group disorder by partitioning occupancy or applying restraints (ISOR, DELU) in refinement .

- Twinned Data : For non-merohedral twinning, use TWINLAW to identify matrices and refine with HKLF5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.